2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
The compound appears to contain a piperidine ring, a pyridazinone group, and a benzo[c][1,2,5]thiadiazole group with a methyl group and two oxygen atoms attached . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The piperidine ring and the benzo[c][1,2,5]thiadiazole group could potentially influence the compound’s conformation and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make it a base, while the benzo[c][1,2,5]thiadiazole group could potentially make it aromatic .Scientific Research Applications
Synthesis and Biological Activity
Research into compounds related to 2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one focuses on their synthesis and evaluation for various biological activities. While the direct compound mentioned may not have been specifically studied, related compounds have been synthesized and evaluated for their potential in medical and agricultural applications. For example, derivatives of imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, some showed good cytoprotective properties in models of ethanol and hydrochloric acid-induced gastric ulcers (Starrett et al., 1989).
Antioxidant and Antitumor Evaluation
The antioxidant and antitumor properties of new N-substituted-2-amino-1,3,4-thiadiazoles have been explored, highlighting the potential of such compounds in developing therapies against cancer and oxidative stress-related diseases. Some of these compounds demonstrated promising activities in screenings (Hamama et al., 2013).
Toxicological Evaluation
Toxicological evaluations of structurally related flavors with modifying properties, including those based on thiadiazole derivatives, were conducted to assess their safety for use in food and beverage applications. These studies involved pharmacokinetic evaluations, genotoxicity tests, and subchronic oral toxicity studies, providing insights into the safety profiles of these compounds (Arthur et al., 2015).
Antimicrobial and Antifungal Activity
Compounds with a thiadiazole core have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that these compounds exhibit significant biological activity against a variety of microorganisms, indicating their potential as therapeutic agents in fighting infections (Suresh et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-20-15-5-2-3-6-16(15)23(28(20,26)27)14-8-11-21(12-9-14)18(25)13-22-17(24)7-4-10-19-22/h2-7,10,14H,8-9,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFRMWQEAXVQLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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